![molecular formula C18H25NO5 B14949539 4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid
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Overview
Description
4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid is an organic compound that features a benzoic acid core with a substituted amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid typically involves the following steps:
Formation of the Amide Bond: The reaction begins with the condensation of 4-aminobenzoic acid with 10-methoxy-10-oxodecanoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .
Chemical Reactions Analysis
Types of Reactions
4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-[(10-Carboxy-10-oxodecanoyl)amino]benzoic acid.
Reduction: Formation of 4-[(10-Methoxy-10-aminodecanoyl)amino]benzoic acid.
Substitution: Formation of substituted derivatives like 4-[(10-Methoxy-10-oxodecanoyl)amino]-2-nitrobenzoic acid.
Scientific Research Applications
4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Shares the methoxy group but lacks the amide linkage.
4-Aminobenzoic Acid: Shares the benzoic acid core but lacks the extended aliphatic chain.
10-Methoxydecanoic Acid: Shares the aliphatic chain but lacks the aromatic ring and amide linkage.
Uniqueness
4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid is unique due to its combination of an aromatic ring, an amide linkage, and a long aliphatic chain. This unique structure imparts specific chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[(10-methoxy-10-oxodecanoyl)amino]benzoic acid |
InChI |
InChI=1S/C18H25NO5/c1-24-17(21)9-7-5-3-2-4-6-8-16(20)19-15-12-10-14(11-13-15)18(22)23/h10-13H,2-9H2,1H3,(H,19,20)(H,22,23) |
InChI Key |
WGRNDHGEHDEEFP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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